2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H13N5O2·HCl It is a derivative of pyrimidine and piperazine, which are both important scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of AT18287 is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
AT18287 interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by AT18287 affects the cholinergic pathway. By preventing the breakdown of acetylcholine, AT18287 enhances cholinergic neurotransmission, which is critical for cognitive functions .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier to exert its effects in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.
Pharmaceuticals: The compound is explored for its potential therapeutic effects and as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of new materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and shares a similar pyrimidine-piperazine structure.
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical and pharmaceutical applications.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester:
Uniqueness
2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride is unique due to its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
2-piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHCTDBMYVKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.